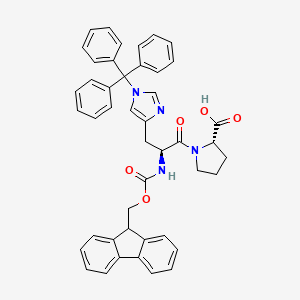

Fmoc-His(Trt)-Pro-OH

Descripción general

Descripción

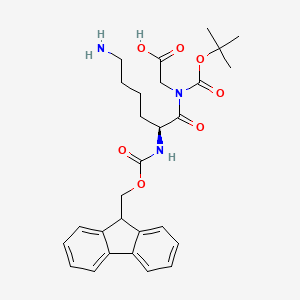

“Fmoc-His(Trt)-Pro-OH” is a compound used in peptide synthesis. It has a trityl (Trt) group to protect the side-chain of His and a Fmoc group to protect -αNH2 . This compound can be used for solid-phase synthesis of peptides, providing protection against racemization and by-product formation .

Synthesis Analysis

In solid-phase peptide synthesis, coupling Fmoc-His(Trt)-OH often accompanies significant racemization . Histidine is one of the most sensitive amino acid residues inclined to racemize in peptide syntheses .Molecular Structure Analysis

The molecular formula of “this compound” is C40H33N3O4 . It has an average mass of 619.708 Da and a monoisotopic mass of 619.247131 Da .Chemical Reactions Analysis

The coupling of Fmoc-His(Trt)-OH in solid-phase peptide synthesis is frequently accompanied by significant racemization . Histidine is among the most susceptible amino acid residues inclined to racemize in peptide syntheses .Physical And Chemical Properties Analysis

“this compound” is a white to off-white solid powder . It is soluble in water but poorly soluble in ethanol and insoluble in ether . Its structure contains a unique imidazole unit .Aplicaciones Científicas De Investigación

1. Peptide Synthesis and Protection of Histidine

Fmoc-His(Trt)-Pro-OH is particularly effective for peptide synthesis. The trityl (Trt) group serves as a suitable side-chain protection for His in peptide syntheses, especially when combined with 9-fluorenylmethyloxycarbonyl (Fmoc) for Nα-protection and other mild acid-labile protecting groups. This combination is stable yet highly activated for efficient peptide synthesis (Sieber & Riniker, 1987).

2. Solid Phase Peptide Synthesis

This compound demonstrates excellent synthesis characteristics in Fmoc solid phase peptide synthesis. It facilitates the synthesis of complex peptides by providing stable and effective protection for the amino acid residues, which is crucial for achieving high-purity peptides (Mccurdy, 1989).

3. Synthesis of Protected Norcysteines

The compound is utilized in the synthesis of protected norcysteines compatible with Fmoc-strategy, contributing to the formation of norcystine bridges in peptides like octreotide-amide, showcasing its versatility in peptide engineering (Samant & Rivier, 2007).

4. Synthesis of Phosphoserine Peptides

It is instrumental in the synthesis of serine phosphopeptides, where its combination with other strategies enables the production of peptides that are difficult to synthesize through conventional methods. This has implications for studying proteins like tau phosphoprotein in Alzheimer’s Disease (Shapiro et al., 1996).

5. Chemical Protein Synthesis

This compound plays a crucial role in facilitating chemical protein synthesis through its stability under various synthesis conditions and ease of deprotection, thereby simplifying the synthesis process and increasing efficiency (Kar et al., 2020).

6. Development of Antibacterial Composite Materials

Fmoc-decorated self-assembling building blocks, which include this compound, have been employed to develop antibacterial composite materials. These materials demonstrate significant antibacterial capabilities and potential for biomedical applications, without compromising their mechanical and optical properties (Schnaider et al., 2019).

Mecanismo De Acción

Target of Action

Fmoc-His(Trt)-Pro-OH is primarily used in the field of peptide synthesis . The compound’s primary role is to contribute the amino acid Histidine (His) to the growing peptide chain while protecting the reactive sites of the amino acid during synthesis .

Mode of Action

The compound this compound operates through a mechanism known as Fmoc/tBu solid-phase peptide synthesis . The Fmoc group protects the alpha-amino group, and the Trt group protects the imidazole ring of the histidine residue . These protecting groups prevent unwanted side reactions during the peptide chain assembly . Once the peptide chain assembly is complete, the protecting groups are removed in a process called cleavage .

Pharmacokinetics

For instance, its solubility and stability can affect the efficiency of the peptide synthesis process .

Result of Action

The primary result of the action of this compound is the successful incorporation of the histidine residue into a peptide chain with minimal racemization and side reactions . After the cleavage process, the resulting peptide is free from the resin and the side chains of the amino acids are unprotected, ready for further reactions or analysis .

Action Environment

The action of this compound is highly dependent on the conditions of the peptide synthesis process. . For instance, the Trt protecting group is known to effectively suppress racemization, which can be a common issue in peptide synthesis .

Propiedades

IUPAC Name |

(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H40N4O5/c50-42(49-26-14-25-41(49)43(51)52)40(47-44(53)54-29-39-37-23-12-10-21-35(37)36-22-11-13-24-38(36)39)27-34-28-48(30-46-34)45(31-15-4-1-5-16-31,32-17-6-2-7-18-32)33-19-8-3-9-20-33/h1-13,15-24,28,30,39-41H,14,25-27,29H2,(H,47,53)(H,51,52)/t40-,41-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWRGRQWUVYOPN-YATWDLPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H40N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

716.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[(S)-1-(1-naphthalenyl)ethyl]thiourea, 95%, (99% ee)](/img/structure/B6292606.png)

![N-[(1R,2R)-2-(1-Piperidinylamino)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea, 98%](/img/structure/B6292611.png)

![1-[(4S)-4-Benzyl-4,5-dihydro-2-oxazolyl]isoquinoline, 98%, (99% ee)](/img/structure/B6292619.png)

![3-[(1R,2R)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione hydrochloride, 98%, (99% ee)](/img/structure/B6292628.png)

![(11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-di-1-pyrenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6292649.png)

![(11aR)-3,7-Bis(4-methoxyphenyl)-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee)](/img/structure/B6292653.png)

![(11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(3,5-di-tert-butyl-4-methoxyphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6292661.png)

![tert-Butyl 4-[(2R)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate](/img/structure/B6292694.png)

![Ethyl spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole]-3'-carboxylate](/img/structure/B6292705.png)